N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide
Description
This compound features a fused benzothiazole ring substituted with a fluorine atom at position 6, a 3-methylpyrazole core, and a furan-2-carboxamide moiety. The benzothiazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antiviral applications . The fluorine substituent likely enhances metabolic stability and binding affinity through electronic effects, while the furan carboxamide group contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S/c1-9-7-14(19-15(22)12-3-2-6-23-12)21(20-9)16-18-11-5-4-10(17)8-13(11)24-16/h2-8H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTCDGRJIYMNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various diseases, mechanisms of action, and relevant case studies.
The compound possesses the following chemical characteristics:
- Molecular Formula : C15H13FN4OS
- Molecular Weight : 316.4 g/mol
- Purity : Typically around 95%.
Biological Activity Overview
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. Research indicates that benzothiazole derivatives can exhibit anti-inflammatory, antitumor, antimicrobial, and other therapeutic effects .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.
- Modulation of Signaling Pathways : It can influence various signaling pathways that are crucial for cell proliferation and survival.
- Interaction with DNA : Some studies suggest that benzothiazole derivatives can intercalate with DNA, affecting replication and transcription processes.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| N-[1-(6-fluoro... | Mycobacterium tuberculosis | 1.35 - 2.18 |
Antitumor Effects
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities suggest that the compound could be a lead candidate for further development in cancer therapy.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 0.65 |
| A549 (Lung) | 2.41 |
Study 1: Antitubercular Activity
A study conducted on a series of benzothiazole derivatives found that N-[1-(6-fluoro...]-furan-2-carboxamide exhibited promising antitubercular activity against Mycobacterium tuberculosis. The study evaluated multiple derivatives and identified key structural features that enhanced activity .
Study 2: Anticancer Evaluation
In another research effort, the compound was tested against several cancer cell lines. The results indicated that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study:
A study published in the Journal of Antimicrobial Chemotherapy showed that derivatives of this compound were effective in inhibiting bacterial growth in controlled laboratory settings, suggesting potential for development into therapeutic agents for infections resistant to conventional antibiotics.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a study conducted by researchers at a leading pharmaceutical institution, this compound was tested against various cancer cell lines (e.g., breast cancer and leukemia). The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation in various models of disease. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory conditions.
Case Study:
Research published in Pharmacology Reports demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis, suggesting its utility in developing anti-inflammatory drugs.
Industrial Applications
Beyond medicinal uses, this compound is being explored for applications in materials science. Its unique chemical structure allows it to be used as a building block for synthesizing new materials with specific optical or electronic properties.
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | Journal of Antimicrobial Chemotherapy |
| Escherichia coli | Inhibition of growth | Journal of Antimicrobial Chemotherapy | |
| Anticancer | Breast cancer cell lines | Dose-dependent reduction in viability | Pharmaceutical Research Journal |
| Leukemia cell lines | Induction of apoptosis | Pharmaceutical Research Journal | |
| Anti-inflammatory | Arthritis models | Reduction of inflammation markers | Pharmacology Reports |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogues, such as coupling furan-2-carboxylic acid with aminopyrazole intermediates using DIPEA/DMF .
- Structure-Activity Relationships (SAR) :
Preparation Methods
Cyclization of 2-Amino-5-fluorothiophenol
The benzothiazole ring is synthesized via cyclocondensation of 2-amino-5-fluorothiophenol with carbon disulfide under basic conditions:
Key Conditions :
Thiol Oxidation and Functionalization
The thiol group is oxidized to a sulfonic acid using hydrogen peroxide, followed by chlorination with phosphorus oxychloride to generate the reactive 2-chloro-6-fluoro-1,3-benzothiazole:
Optimization Note : Excess POCl₃ (3 equiv.) and reflux in toluene improve chlorination efficiency.
Pyrazole Ring Formation
Hydrazine-Carbonyl Condensation
The 3-methylpyrazole ring is constructed via cyclocondensation of hydrazine hydrate with acetylacetone:
Modifications :
N1-Functionalization with Benzothiazole
The 2-chloro-6-fluoro-1,3-benzothiazole reacts with the pyrazole’s NH group under basic conditions (K₂CO₃, DMF):
Yield : 65–72% after column chromatography (silica gel, hexane/EtOAc).
Optimization and Characterization
Reaction Optimization Table
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8 Hz, 1H, benzothiazole-H), 7.52 (m, 2H, furan-H).
Challenges and Alternative Approaches
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a Vilsmeier-Haack reaction using 1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(1-phenylethylidene)hydrazine treated with DMF/POCl₃ at 60–65°C for 2.5 hours. Post-reaction neutralization with NaHCO₃ and purification via column chromatography yields the product . Optimization may involve adjusting solvent systems (e.g., DMF for solubility), stoichiometric ratios of reagents, or temperature gradients to improve yield and purity.
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodology : X-ray crystallography confirms the planar geometry of the pyrazole and benzothiazole rings, with dihedral angles between aromatic systems (e.g., 6.51° between pyrazole and benzothiazole in molecule A) . Complementary techniques include:
- NMR spectroscopy : Assigns proton environments (e.g., furan carbonyl resonance at δ ~160 ppm).
- HPLC-MS : Verifies purity (>95%) and molecular weight (calculated 331.39 g/mol).
- Elemental analysis : Validates empirical formula (C₁₆H₁₃FN₄O₂S).
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Use cell-based assays to evaluate antimicrobial, anticancer, or enzyme-inhibitory activity. For example:
- Antifungal testing : Follow protocols in , using Candida albicans strains and fluconazole as a control.
- Cytotoxicity assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
- Methodology : Dock the compound into target protein active sites (e.g., HIV-1 protease or fungal CYP51) using software like AutoDock Vina. Key steps:
Prepare the ligand (protonation states, energy minimization).
Define binding pockets based on co-crystallized inhibitors.
Analyze binding poses for π-π stacking (e.g., benzothiazole with phenylalanine residues) or hydrogen bonds (furan carbonyl with catalytic aspartates) .
Q. What strategies address discrepancies in reported biological activities across studies?
- Methodology : Contradictions may arise from variations in:
- Purity : Validate via HPLC and elemental analysis.
- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture).
- Structural analogs : Compare activity of derivatives (e.g., fluorinated vs. non-fluorated benzothiazoles) to identify pharmacophores .
Q. How can in vitro-to-in vivo translation challenges be mitigated for this compound?
- Methodology :
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding.
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability.
- Toxicology screening : Evaluate acute toxicity in rodent models (LD₅₀ determination) .
Q. What role do substituents (e.g., 6-fluoro, methyl-pyrazole) play in modulating activity?
- Methodology : Conduct structure-activity relationship (SAR) studies:
Synthesize analogs with substituent deletions or replacements (e.g., Cl instead of F).
Test against target enzymes/cells to identify critical moieties (e.g., 6-fluoro enhances hydrophobic interactions; methyl-pyrazole improves metabolic stability) .
Q. How can degradation pathways and stability under physiological conditions be analyzed?
- Methodology :
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions.
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the furan carboxamide).
- pH stability profiling : Measure half-life in buffers (pH 1–10) to guide formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
